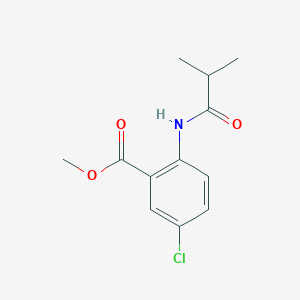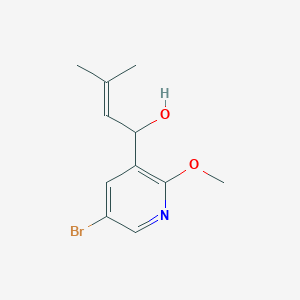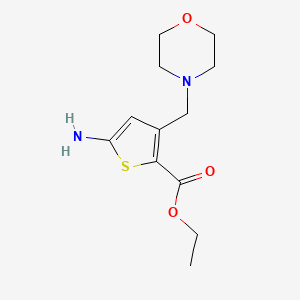
Ethyl 5-amino-3-(morpholin-4-ylmethyl)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-amino-3-(morpholin-4-ylmethyl)thiophene-2-carboxylate is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. This compound features a thiophene ring substituted with an amino group, a morpholine moiety, and an ethyl ester group, making it a versatile intermediate in various chemical reactions and applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with thiophene-2-carboxylic acid ethyl ester as the starting material.
Amination: The thiophene ring is then subjected to amination to introduce the amino group at the 5-position. This can be achieved using ammonia or an appropriate amine source under suitable reaction conditions.
Morpholine Introduction: The morpholine moiety is introduced by reacting the aminated thiophene with morpholine in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure conditions.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to reduce the thiophene ring or the morpholine moiety, leading to different structural analogs.
Substitution: Substitution reactions at the amino or ester groups can introduce various functional groups, expanding the compound's utility.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction Products: Reduced thiophenes and morpholine derivatives.
Substitution Products: A wide range of functionalized derivatives based on the introduced groups.
Aplicaciones Científicas De Investigación
Ethyl 5-amino-3-(morpholin-4-ylmethyl)thiophene-2-carboxylate finds applications in several scientific fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biological studies to investigate the effects of thiophene derivatives on various biological systems.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of materials with unique properties, such as conductive polymers and advanced coatings.
Mecanismo De Acción
The mechanism by which Ethyl 5-amino-3-(morpholin-4-ylmethyl)thiophene-2-carboxylate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparación Con Compuestos Similares
Ethyl 5-amino-3-(piperidin-4-ylmethyl)thiophene-2-carboxylate: Similar structure with a piperidine ring instead of morpholine.
Ethyl 5-amino-3-(pyrrolidin-4-ylmethyl)thiophene-2-carboxylate: Similar structure with a pyrrolidine ring instead of morpholine.
Ethyl 5-amino-3-(azepan-4-ylmethyl)thiophene-2-carboxylate: Similar structure with an azepane ring instead of morpholine.
Uniqueness: Ethyl 5-amino-3-(morpholin-4-ylmethyl)thiophene-2-carboxylate stands out due to its unique combination of functional groups, which provides it with distinct chemical properties and reactivity compared to its analogs
Propiedades
Fórmula molecular |
C12H18N2O3S |
|---|---|
Peso molecular |
270.35 g/mol |
Nombre IUPAC |
ethyl 5-amino-3-(morpholin-4-ylmethyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C12H18N2O3S/c1-2-17-12(15)11-9(7-10(13)18-11)8-14-3-5-16-6-4-14/h7H,2-6,8,13H2,1H3 |
Clave InChI |
OIQQZGUOQIDZAC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=C(S1)N)CN2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


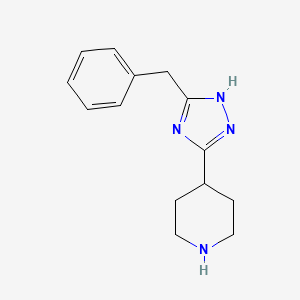
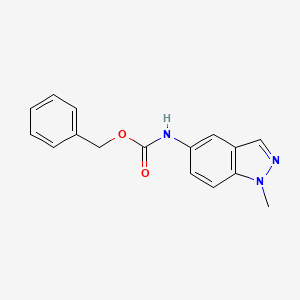
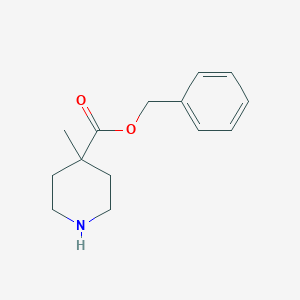
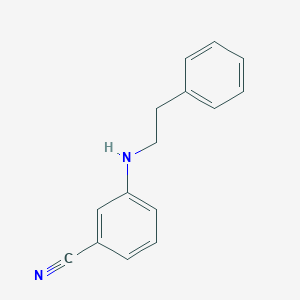
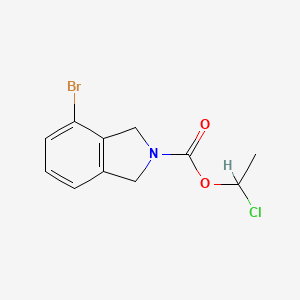

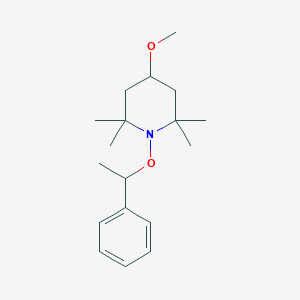
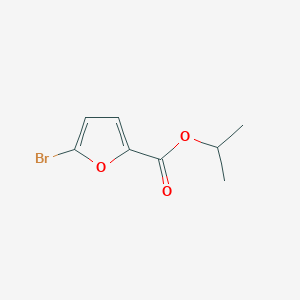
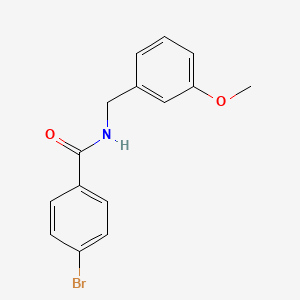

![Methyl 3-[(3-chlorophenyl)sulfonylamino]benzoate](/img/structure/B15357310.png)
![2-methylsulfonyl-6-phenyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B15357322.png)
